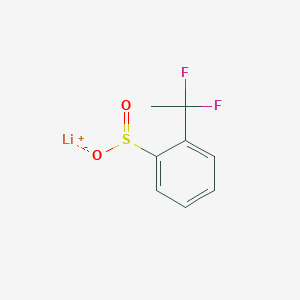
Lithium(1+) ion 2-(1,1-difluoroethyl)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 2-(1,1-difluoroethyl)benzene-1-sulfinate: is a chemical compound with the molecular formula C8H8F2O2SLi It is a lithium salt of 2-(1,1-difluoroethyl)benzene-1-sulfinate, characterized by the presence of a lithium ion and a difluoroethyl group attached to a benzene ring with a sulfinic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 2-(1,1-difluoroethyl)benzene-1-sulfinate typically involves the reaction of 2-(1,1-difluoroethyl)benzenesulfinic acid with a lithium base such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The product is typically isolated by filtration, followed by drying and purification steps to obtain the final compound in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Lithium(1+) ion 2-(1,1-difluoroethyl)benzene-1-sulfinate can undergo oxidation reactions, where the sulfinic acid group is oxidized to a sulfonic acid group.
Reduction: The compound can also participate in reduction reactions, where the sulfinic acid group is reduced to a thiol group.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of lithium(1+) ion 2-(1,1-difluoroethyl)benzene-1-sulfonate.
Reduction: Formation of lithium(1+) ion 2-(1,1-difluoroethyl)benzene-1-thiol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Lithium(1+) ion 2-(1,1-difluoroethyl)benzene-1-sulfinate is used as a reagent in organic synthesis, particularly in the preparation of sulfonate and thiol derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, including the development of new pharmaceuticals with improved efficacy and reduced side effects. Its unique chemical structure allows for the exploration of new biological pathways and targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. It may also find applications in the development of new catalysts and additives for various industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-(1,1-difluoroethyl)benzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The difluoroethyl group can influence the compound’s reactivity and stability, affecting its interactions with other molecules. The lithium ion can also play a role in stabilizing the compound and facilitating its solubility in different solvents.
Comparison with Similar Compounds
- Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate
- Lithium(1+) ion 2-(1,1-difluoroethyl)benzene-1-sulfonate
- Lithium(1+) ion 2-(1,1-difluoroethyl)benzene-1-thiol
Comparison:
- Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate: Similar structure but with the difluoroethyl group attached to the meta position on the benzene ring, leading to different reactivity and properties.
- Lithium(1+) ion 2-(1,1-difluoroethyl)benzene-1-sulfonate: An oxidized form of the compound with a sulfonic acid group, exhibiting different chemical behavior and applications.
- Lithium(1+) ion 2-(1,1-difluoroethyl)benzene-1-thiol: A reduced form with a thiol group, showing distinct reactivity and potential uses in thiol-based chemistry.
The uniqueness of lithium(1+) ion 2-(1,1-difluoroethyl)benzene-1-sulfinate lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
lithium;2-(1,1-difluoroethyl)benzenesulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S.Li/c1-8(9,10)6-4-2-3-5-7(6)13(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSOTVYZRMJHAF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1=CC=CC=C1S(=O)[O-])(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2LiO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
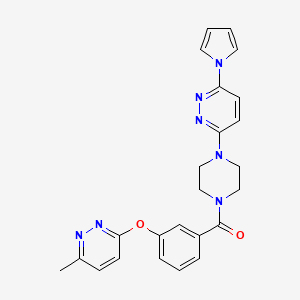
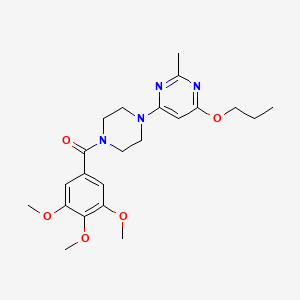
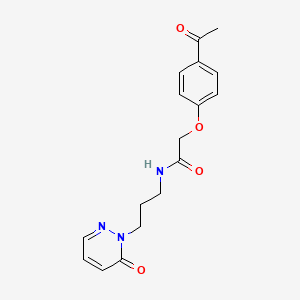

![2,6-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2365559.png)
![3-[1-(6-Cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2365560.png)
![2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2365562.png)
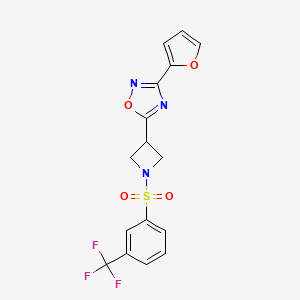

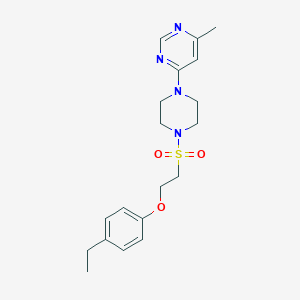

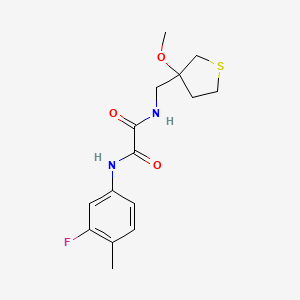
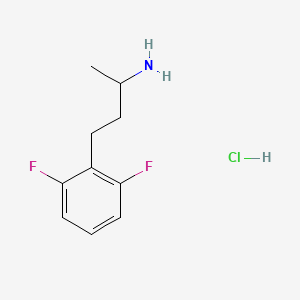
![5-Methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365573.png)
